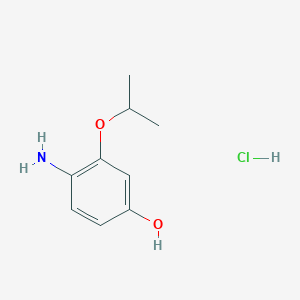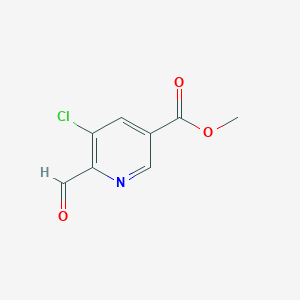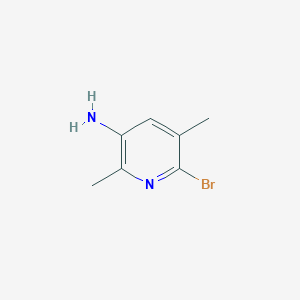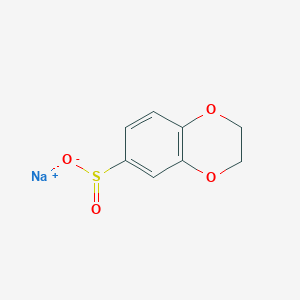
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate
Descripción general
Descripción
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate is a chemical compound with the CAS Number: 1514973-39-7 . It has a molecular weight of 222.2 . The IUPAC name for this compound is sodium 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfinate .
Safety Information The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Storage It should be stored in a dark place, under an inert atmosphere, at room temperature .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate has been used in chemical reactions, particularly in synthesizing sulfones and other organic compounds. For instance, it reacts with various halogen compounds, leading to the cleavage of the carbon-sulfur bond and formation of sulfones (Inoue, Inoguchi, & Imoto, 1977).
Antibacterial and Anti-inflammatory Applications
- Research has shown the potential of sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate derivatives in antibacterial and anti-inflammatory applications. Some synthesized sulfonamides bearing the 1,4-benzodioxin ring exhibited significant antibacterial potential and could be used as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition Studies
- Compounds synthesized using sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate have been tested for their enzyme inhibitory activities. This includes studies on lipoxygenase inhibition, which is relevant in the context of developing treatments for various health conditions (Abbasi et al., 2016).
Bioactive Compound Synthesis
- The substance has been utilized in synthesizing bioactive compounds, such as those showing cholinesterase inhibitory activities and antibacterial properties. This highlights its versatility in pharmaceutical applications (Irshad et al., 2014).
Catalytic Reactions
- Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate plays a role in catalytic reactions, particularly in sulfonylation processes. This includes its use in copper-catalyzed direct sulfonylation of C(sp(2))-H bonds, contributing to the synthesis of diverse aryl sulfones (Rao & Shi, 2015).
Propiedades
IUPAC Name |
sodium;2,3-dihydro-1,4-benzodioxine-6-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S.Na/c9-13(10)6-1-2-7-8(5-6)12-4-3-11-7;/h1-2,5H,3-4H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWRRBPKRKKDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3-dihydro-1,4-benzodioxine-6-sulfinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



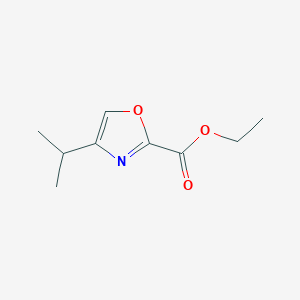
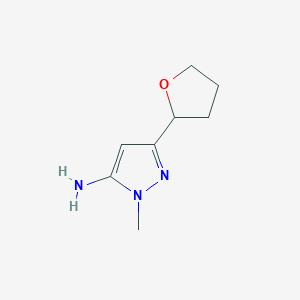



![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)
![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1445839.png)
